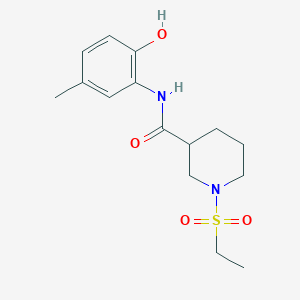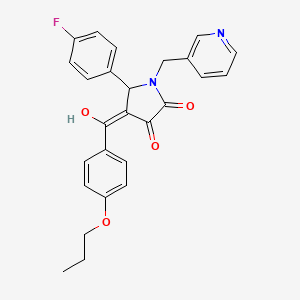![molecular formula C15H11N3O2 B5417056 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one, also known as HPTP, is a chemical compound that has gained significant attention in scientific research. HPTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. HPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. Additionally, this compound has been found to modulate the expression of genes involved in the regulation of cell cycle and apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals, reducing oxidative stress in cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been shown to reduce blood glucose levels, making it a potential candidate for the treatment of diabetes. This compound has also been found to inhibit the growth and proliferation of cancer cells, leading to its anti-cancer effects. Moreover, this compound has been shown to have a protective effect on neurons, preventing neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as an antimicrobial agent. Furthermore, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Moreover, the investigation of the pharmacokinetics and toxicity profiles of this compound in vivo could provide valuable insights into its safety and efficacy as a drug candidate.
Synthesemethoden
The synthesis of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one involves the reaction of 4-(1H-triaziren-1-yl)benzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation to yield this compound. The purity of the compound can be achieved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound has also been investigated for its neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-8-4-12(5-9-14)15(20)10-3-11-1-6-13(7-2-11)18-16-17-18/h1-10,19H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSBOUBBBVNI-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416982.png)

![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5417016.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5417058.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5417063.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)